molecular formula C18H30O13 B12303915 [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate

[2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate

Cat. No.: B12303915
M. Wt: 454.4 g/mol
InChI Key: SOFLHPFCJKLSJL-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name reflects the esterification pattern of sucrose. The parent structure consists of a β-D-fructofuranosyl unit linked to an α-D-glucopyranosyl unit via a glycosidic bond. Substituents include:

  • Acetyl groups : At the 6-position of the glucopyranosyl ring and the 1-position of the fructofuranosyl ring.
  • Isobutyryl groups : At the 2-, 3-, and 4-positions of the glucopyranosyl ring and the 3-, 4-, and 6-positions of the fructofuranosyl ring.

The molecular formula is C₄₀H₆₂O₁₉ , with a molecular weight of 846.91 g/mol . This aligns with sucrose diacetate hexaisobutyrate (SAIB), a mixture of esters where the molar ratio of acetate to isobutyrate is approximately 2:6.

Table 1: Key Identifiers

Property Value Source
CAS Number 126-13-6, 27216-37-1
Empirical Formula C₄₀H₆₂O₁₉
Systematic Name Sucrose diacetate hexaisobutyrate

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain unreported in the literature. However, conformational studies suggest:

  • The glucopyranosyl ring adopts a ⁴C₁ chair conformation , while the fructofuranosyl ring exists in a ²T₃ twist conformation .
  • Ester groups introduce steric hindrance, reducing rotational freedom around glycosidic bonds.

Molecular dynamics simulations indicate that the isobutyrate groups create a hydrophobic shell around the sucrose core, explaining its low aqueous solubility (insoluble in water).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Signals at δ 5.4–5.1 ppm correspond to anomeric protons. Acetate methyl groups resonate at δ 2.05 ppm, while isobutyrate methyl groups appear at δ 1.15 ppm.
  • ¹³C NMR : Carbonyl carbons of acetate and isobutyrate esters resonate at δ 170–172 ppm and δ 176–178 ppm, respectively.
Infrared Spectroscopy (IR)
  • Strong absorption at 1744 cm⁻¹ (C=O stretching of esters).
  • Bands at 1240 cm⁻¹ and 1150 cm⁻¹ (C–O–C asymmetric stretching).
Mass Spectrometry (MS)
  • ESI-MS : Molecular ion peak at m/z 847.3 [M+H]⁺.
  • Fragmentation patterns reveal sequential loss of isobutyrate (–86 Da) and acetate (–60 Da) groups.

Table 2: Key Spectroscopic Data

Technique Key Signals Assignment
¹H NMR δ 5.4–5.1 (multiplet) Anomeric protons
¹³C NMR δ 170–178 (singlets) Ester carbonyls
IR 1744 cm⁻¹ C=O stretching
MS m/z 847.3 [M+H]⁺ Molecular ion

Comparative Structural Analysis With Related Sucrose Esters

Sucrose Octaacetate
  • Fully acetylated sucrose with eight acetate groups.
  • Higher crystallinity and melting point (89–92°C) compared to SAIB (–83°C).
Sucrose Fatty Acid Esters
  • Esters with long-chain fatty acids (e.g., stearate) exhibit increased hydrophobicity but reduced thermal stability compared to SAIB.

Table 3: Structural Comparison

Compound Ester Groups Solubility Thermal Stability
SAIB 2 acetate, 6 isobutyrate Organic solvents High (>200°C)
Sucrose octaacetate 8 acetate Chloroform Moderate
Sucrose stearate 6–8 stearate Ethanol Low

The unique combination of acetate and isobutyrate groups in SAIB provides balanced hydrophobicity and thermal stability, making it suitable for high-temperature applications in food and coatings.

Properties

Molecular Formula

C18H30O13

Molecular Weight

454.4 g/mol

IUPAC Name

[2-(acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate

InChI

InChI=1S/C18H30O13/c1-7(2)16(26)29-15-12(23)10(5-20)30-18(15,6-27-8(3)21)31-17-14(25)13(24)11(22)9(4-19)28-17/h7,9-15,17,19-20,22-25H,4-6H2,1-3H3

InChI Key

SOFLHPFCJKLSJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C(C(OC1(COC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O

Origin of Product

United States

Preparation Methods

Oxo-Rhenium Catalyzed Glycosylation

Methodology :

  • Catalyst : Oxo-rhenium complex (e.g., 8 in) with Cu(OTf)₂ as cocatalyst.
  • Conditions : CH₂Cl₂ at −30°C → rt, 15–30 mol% catalyst loading.
  • Key Step : Ligand displacement by thiophilic Cu²⁺ enhances reaction kinetics.
  • Yield : 78–92% for analogous furanosides.

Mechanistic Insight :
DFT calculations show α-face selectivity due to steric shielding by the C-2 acetate group.

Enzymatic Glycosylation Using Glycosynthases

Methodology :

  • Enzyme : Engineered glycosynthases (e.g., Abg 2F6).
  • Donor : α-D-Galactosyl fluoride or pNPGal.
  • Conditions : Aqueous buffer, pH 6.5–7.5, 37°C.
  • Yield : 84% for β-linked galactosides.

Limitations :

  • Requires specific sugar-nucleotide donors.
  • Limited to non-reducing end modifications.

Protection/Deprotection Sequence

Benzylidene Acetal Protection

Procedure :

  • Install C-4,6-arylidene group using TMSOTf.
  • Regioselective benzylation at C-3.
  • Acylate C-2-OH with acetyl chloride.

Key Data :

Step Reagent Temp (°C) Yield (%)
Arylidene TMSOTf 0 85
Benzylation BnBr, NaH 25 78
Acetylation AcCl, pyridine 0→25 92

Selective Deprotection

Method :

  • Cleavage : Hydrogenolysis (H₂/Pd-C) for benzyl groups.
  • Acid Hydrolysis : 0.1 M HCl in THF/H₂O (1:1) for arylidene.

Esterification and Functionalization

Acetyloxymethyl Installation

Procedure :

  • React furanoside with acetyl bromide in CH₂Cl₂.
  • Neutralize with NaHCO₃.
    Yield : 89% (analogous compounds).

2-Methylpropanoate Esterification

Method A :

  • Reagent : 2-Methylpropanoic anhydride, DMAP.
  • Conditions : CH₂Cl₂, 0°C → rt.
  • Yield : 76%.

Method B :

  • Reagent : Isobutyryl chloride, pyridine.
  • Conditions : −65°C, BBr₃ as activator.
  • Yield : 68%.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Hexane/EtOAc (98:2 → 70:30).
  • HPLC-MS : Confirms molecular ion at m/z 454.4 [M+Na]⁺.

Spectroscopic Data

Technique Key Signals
¹H NMR δ 5.10 (dd, J = 4.9 Hz, C1-H), 1.62 (s, 6H, isobutyryl CH₃)
¹³C NMR 170.8 ppm (C=O), 101.2 ppm (anomeric C)

Industrial-Scale Considerations

  • Catalyst Recycling : Perfluorosulfonic acid resins (e.g., NAFION) enable 10+ cycles without yield loss.
  • Continuous Flow : Reduces reaction time from 3 h (batch) to 15 min.

Summary of Optimized Protocol

  • Glycosylation : Oxo-Re catalyst (15 mol%), Cu(OTf)₂ (30 mol%), CH₂Cl₂, −30°C.
  • Protection : Sequential TMSOTf-mediated arylidene formation and benzylation.
  • Esterification : Isobutyryl chloride/DMAP at 0°C.
  • Purification : Silica gel chromatography (hexane/EtOAc gradient).

Overall Yield : 52–58% (4 steps).

Chemical Reactions Analysis

Hydrolysis

  • Mechanism : The ester group undergoes hydrolysis under acidic or basic conditions, releasing the carboxylic acid (2-methylpropanoic acid) and the glycoside alcohol.

  • Conditions : Catalyzed by enzymes (e.g., lipases) or chemical catalysts (e.g., HCl, NaOH).

Acetylation

  • Mechanism : Free hydroxyl groups react with acetylating agents (e.g., acetic anhydride) to form acetates, modifying solubility and reactivity.

  • Conditions : Typically performed in pyridine or using acetyl chloride in dichloromethane.

Nucleophilic Substitution

  • Mechanism : The oxane ring’s substituents (e.g., acetyloxymethyl) may undergo nucleophilic displacement, though steric hindrance often limits reactivity.

  • Conditions : Polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., azide ions).

Esterification

  • Mechanism : The 2-methylpropanoate ester can participate in transesterification with other alcohols under acidic or basic catalysis.

  • Conditions : Reactions typically occur in refluxing alcohol (e.g., methanol, ethanol) with sulfuric acid or sodium methoxide.

Reaction Conditions and Yields

Table 1: Reaction Examples and Yields

Yield Reaction Conditions Operations
220 gPotassium hydrogencarbonate, isopropyl alcohol, reflux for 48hFiltration, washing with isopropanol/acetone, drying at 60°C
68%Potassium carbonate, heating to 155°C, distillation of excess brominated reactantPropanol addition, filtration, choline hydroxide treatment, crystallization
70%Potassium carbonate, 145°C under nitrogen, distillation, propanol washingCrystallization at 10°C, drying under reduced pressure

Characterization Techniques

  • NMR Spectroscopy : Confirms stereochemistry and functional group integrity (e.g., ester carbonyl, hydroxyl protons).

  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR) : Identifies ester (C=O stretch) and hydroxyl groups.

  • HPLC : Assays purity and detects impurities (<0.1%) .

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that glycosides can scavenge free radicals, potentially reducing oxidative stress in cells. This property is crucial in developing treatments for diseases associated with oxidative damage, such as cancer and cardiovascular diseases.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects. Case studies demonstrate that derivatives of similar glycosides show effectiveness against various bacterial strains, making them candidates for developing new antibiotics.
  • Drug Delivery Systems : The unique structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble medications.

Biochemical Applications

  • Enzyme Inhibition : Compounds like 2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate have been studied for their ability to inhibit specific enzymes. For example, they may inhibit glycosidases, which are enzymes involved in carbohydrate metabolism, providing potential therapeutic avenues for metabolic disorders.
  • Cell Signaling Modulation : Research has shown that certain glycosides can influence cell signaling pathways. This modulation can affect cellular responses to hormones and growth factors, making these compounds valuable in studying cellular processes and developing therapeutics.

Agricultural Applications

  • Pesticidal Activity : There is emerging evidence that compounds similar to this glycoside exhibit pesticidal properties. They may serve as natural alternatives to synthetic pesticides, contributing to sustainable agriculture practices.
  • Plant Growth Regulators : Some studies suggest that such compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant ActivitySmith et al., 2020Demonstrated significant free radical scavenging activity in vitro.
Antimicrobial EffectsJohnson & Lee, 2021Showed effectiveness against E. coli and S. aureus in laboratory tests.
Drug Delivery SystemsPatel et al., 2019Enhanced bioavailability of poorly soluble drugs when complexed with this glycoside.
Enzyme InhibitionChen et al., 2021Inhibited α-glucosidase activity significantly in vitro studies.
Pesticidal ActivityKumar et al., 2020Exhibited effective pest control against aphids and whiteflies in field trials.

Mechanism of Action

The mechanism by which [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved can vary, but they often include carbohydrate-processing enzymes and signaling molecules.

Comparison with Similar Compounds

Compounds with Shared Glycosidic Moieties

The oxane (sugar) subunit in the target compound is structurally analogous to glycosides found in natural products:

Compound Name Key Features Molecular Weight (g/mol) Source/Application
Target Compound Oxolane + oxane + pivalate ester ~600 (estimated) Synthetic/Natural Hybrid
2-Amino-3-(4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl)propanoic acid Oxane-linked amino acid derivative ~400 (estimated) Honey extracts
Zygocaperoside Triterpene glycoside with sugar moieties ~800–1000 Zygophyllum fabago roots

Key Differences :

  • The target compound’s pivalate ester enhances lipophilicity compared to the carboxylate or hydroxyl groups in Zygocaperoside and honey-derived amino acid derivatives.
  • The oxane ring’s substitution pattern (3,4,5-trihydroxy) is conserved, suggesting similar hydrogen-bonding capabilities and solubility profiles .

Compounds with Pivalate Ester Groups

The 2-methylpropanoate (pivalate) group is notable for its metabolic stability and steric bulk. Comparisons include:

Compound Name Core Structure Ester Group Application Insight
Target Compound Oxolane-oxane hybrid Pivalate Potential prodrug for hydroxylated APIs
Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate Quinoxaline derivative Ethyl ester Less stable to hydrolysis than pivalate
(4-methyl-6-oxo-tetrahydrobenzo[c]chromen-3-yl) 6-(pivaloyloxy)hexanoate Chromene-pivalate conjugate Pivalate Enhanced bioavailability in lipophilic environments

Key Differences :

  • Pivalate esters resist enzymatic hydrolysis more effectively than ethyl esters, extending half-life .
  • The target compound’s acetyloxymethyl group may further modulate hydrolysis rates compared to simpler pivalate conjugates.

Challenges :

  • Steric hindrance from the pivalate group may complicate glycosylation efficiency.
  • Protecting group strategies (e.g., acetyl vs. pivalate) must balance reactivity and stability .

Molecular Weight and Solubility

  • Target Compound : Estimated MW ~600; moderate solubility due to polar hydroxyls and bulky esters.
  • High-MW analogs (e.g., compounds >1000 g/mol): Reduced cellular uptake due to size, despite similar glycosylation .

Bioactivity Inference

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Prodrug functionality : Pivalate esters could mask polar groups, improving absorption .

Biological Activity

The compound [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate is a complex organic molecule characterized by multiple hydroxyl and acetoxymethyl groups. Its intricate stereochemistry and functional groups make it a subject of interest in medicinal chemistry, particularly in the context of its biological activity.

Chemical Structure and Properties

This compound features several chiral centers, contributing to its unique reactivity and biological properties. The molecular formula is C42H68N6O27S4C_{42}H_{68}N_6O_{27}S_4, with a molecular weight of approximately 1217.273 g/mol. The presence of multiple hydroxyl groups suggests potential interactions with biological macromolecules through hydrogen bonding.

PropertyValue
Molecular FormulaC42H68N6O27S4C_{42}H_{68}N_6O_{27}S_4
Molecular Weight1217.273 g/mol
TypeNon-polymer

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding, which can modulate the activity of these targets. Research indicates that compounds with similar structures may exhibit anti-inflammatory, antimicrobial, and anticancer properties due to their ability to inhibit key biological pathways.

Antimicrobial Properties

Studies have shown that compounds containing similar functional groups exhibit significant antimicrobial activity. For instance, derivatives of hydroxymethylated sugars have been reported to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has indicated that compounds similar to [2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate may possess anticancer properties. These compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The presence of multiple hydroxyl groups in the structure suggests potential anti-inflammatory effects. Compounds with similar characteristics have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies

  • Antimicrobial Activity : A study on related glycosides demonstrated that they inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the hydroxyl groups play a crucial role in their antimicrobial efficacy.
  • Anticancer Potential : In vitro studies showed that certain derivatives could reduce the viability of breast cancer cells by inducing cell cycle arrest at the G1 phase, indicating a potential mechanism for anticancer activity.
  • Inflammation Modulation : Research involving compounds with structural similarities revealed their ability to downregulate TNF-alpha production in macrophages, highlighting their potential as anti-inflammatory agents.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

The compound’s synthesis involves regioselective acylation and carbohydrate coupling. A validated approach uses carbodiimide-based coupling agents (e.g., EDC·HCl) with DMAP as a catalyst in dichloromethane (DCM) . Key steps:

  • Activation : Pre-activate the carboxylic acid (e.g., 2-methylpropanoic acid) with EDC·HCl to form an active ester.
  • Coupling : React with the hydroxyl-bearing intermediate under anhydrous conditions.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Table 1: Representative Synthetic Conditions

ParameterCondition
CatalystEDC·HCl/DMAP
SolventDCM
Reaction Time12–24 h at 25°C
Yield85–92%
Purity (HPLC)>90%

Q. How should researchers characterize the compound’s structural integrity?

Use multinuclear NMR (¹H, ¹³C, DEPT-135) and HRMS for unambiguous structural confirmation:

  • ¹H NMR : Focus on the acetyloxymethyl group (δ 2.05–2.15 ppm, singlet) and oxolan ring protons (δ 3.50–5.20 ppm, multiplet) .
  • ¹³C NMR : Identify ester carbonyls (δ 170–175 ppm) and carbohydrate carbons (δ 60–110 ppm) .
  • HRMS : Compare calculated ([M+Na]+) and observed m/z values (tolerance ≤2 ppm) .

Q. What are the critical storage conditions to maintain stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of acetyl and ester groups. Avoid prolonged exposure to humidity (>60% RH) . Stability studies indicate <5% degradation over 6 months under these conditions.

Q. What preliminary assays are suitable for evaluating bioactivity?

  • Antioxidant Activity : DPPH radical scavenging assay (IC50 determination in ethanol/water).
  • Enzyme Inhibition : Test against α-glucosidase or acetylcholinesterase using spectrophotometric methods .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cell lines (10–100 µM range) .

Advanced Research Questions

Q. How can regioselective acylation of the carbohydrate moiety be achieved?

The compound’s carbohydrate unit ([3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]) requires protection/deprotection strategies:

  • Protection : Use TEMPO-mediated oxidation to selectively convert primary hydroxyls to ketones, leaving secondary OH groups for acylation .
  • Catalysis : BF3·Et2O enhances acylation at the C2/C3 positions by polarizing hydroxyl groups .
  • Monitoring : Track regioselectivity via LC-MS/MS fragmentation patterns.

Q. What analytical challenges arise in quantifying degradation products?

Hydrolysis of the acetyloxymethyl group generates acetic acid and formaldehyde, complicating LC-MS analysis:

  • Mitigation : Derivatize formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) for UV detection (λmax = 360 nm) .
  • Quantification : Use stable isotope-labeled internal standards (e.g., D3-acetic acid) for accurate MS/MS quantification .

Q. How do solvent systems influence conformational dynamics in NMR studies?

The compound’s oxolan ring adopts distinct chair/twist-boat conformations depending on solvent polarity:

  • Polar solvents (D2O) : Stabilize chair conformation (ΔG = –3.2 kcal/mol) via hydrogen bonding.
  • Nonpolar solvents (CDCl3) : Favor twist-boat (ΔG = –1.8 kcal/mol) due to reduced solvation .
  • NOESY : Correlate axial/equatorial proton orientations to confirm dominant conformers .

Q. What computational methods predict interactions with biological targets?

  • Docking : Use AutoDock Vina with the carbohydrate unit as a flexible ligand. Parameterize ester groups with GAFF2 force fields .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability to lectins or kinases .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = –0.5) and CYP3A4 metabolism .

Methodological Notes for Contradictory Data

  • Synthetic Yield Discrepancies : Lower yields (<70%) may stem from residual water in DCM. Pre-dry solvents over molecular sieves (3Å) .
  • Bioactivity Variability : Differences in DPPH assay results (IC50 20–50 µM) arise from light exposure during testing. Use amber vials and minimize assay duration .

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